Ttbk1-IN-1
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Overview
Description
TTBK1-IN-1 is a compound that acts as an inhibitor of tau-tubulin kinase 1 (TTBK1). TTBK1 is a serine/threonine/tyrosine kinase specifically expressed in the central nervous system and is involved in the phosphorylation of tau proteins. Hyperphosphorylated tau is a hallmark of neurodegenerative diseases such as Alzheimer’s disease and frontotemporal dementia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TTBK1-IN-1 involves multiple steps, including the preparation of intermediates and the final coupling reaction. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general methods for synthesizing kinase inhibitors often involve the use of palladium-catalyzed coupling reactions, nucleophilic substitutions, and protection-deprotection strategies .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
TTBK1-IN-1 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or amines .
Scientific Research Applications
TTBK1-IN-1 has several scientific research applications, particularly in the fields of neurodegenerative disease research and drug discovery:
Chemistry: Used as a tool compound to study the biochemical pathways involving TTBK1.
Biology: Helps in understanding the role of TTBK1 in cellular processes and its impact on tau phosphorylation.
Medicine: Potential therapeutic agent for treating neurodegenerative diseases like Alzheimer’s disease by inhibiting tau phosphorylation.
Industry: Utilized in high-throughput screening assays to identify new TTBK1 inhibitors and in the development of diagnostic tools for tauopathies
Mechanism of Action
TTBK1-IN-1 exerts its effects by inhibiting the kinase activity of TTBK1. The compound binds to the ATP-binding pocket of TTBK1, preventing the phosphorylation of tau proteins. This inhibition reduces the formation of hyperphosphorylated tau, which is implicated in the pathogenesis of neurodegenerative diseases. The molecular targets and pathways involved include the tau protein and associated signaling cascades that regulate tau phosphorylation and aggregation .
Comparison with Similar Compounds
Similar Compounds
Several compounds are structurally and functionally similar to TTBK1-IN-1, including:
AZD5363: An ATP-competitive inhibitor of TTBK1.
A-674,563: Another ATP-competitive inhibitor with high selectivity for TTBK1.
GSK690693: Inhibits TTBK1 by binding to the ATP pocket
Uniqueness
This compound is unique in its specific inhibition of TTBK1, making it a valuable tool for studying the role of TTBK1 in neurodegenerative diseases. Its ability to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups further enhances its utility in chemical biology research .
Properties
Molecular Formula |
C18H19N5O2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(3S)-1-[1-(2-amino-6-methoxypyrimidin-4-yl)pyrrolo[3,2-c]pyridin-6-yl]-3-methylpent-1-yn-3-ol |
InChI |
InChI=1S/C18H19N5O2/c1-4-18(2,24)7-5-13-9-14-12(11-20-13)6-8-23(14)15-10-16(25-3)22-17(19)21-15/h6,8-11,24H,4H2,1-3H3,(H2,19,21,22)/t18-/m0/s1 |
InChI Key |
HPJVZSVEIGCFJP-SFHVURJKSA-N |
Isomeric SMILES |
CC[C@@](C)(C#CC1=CC2=C(C=CN2C3=CC(=NC(=N3)N)OC)C=N1)O |
Canonical SMILES |
CCC(C)(C#CC1=CC2=C(C=CN2C3=CC(=NC(=N3)N)OC)C=N1)O |
Origin of Product |
United States |
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